

# Spectral Data Cross-Referencing for 5-Oxohexanenitrile: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Oxohexanenitrile

Cat. No.: B084432

[Get Quote](#)

For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of spectral data for **5-Oxohexanenitrile** (CAS No. 10412-98-3) from prominent public databases, including the NIST Chemistry WebBook and PubChem. By cross-referencing data from multiple sources, researchers can enhance confidence in their analytical findings.

## Summary of Spectral Data

The following tables summarize the available quantitative spectral data for **5-Oxohexanenitrile**, a compound with the molecular formula  $C_6H_9NO$  and a molecular weight of approximately 111.14 g/mol .[\[1\]](#)

## Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of **5-Oxohexanenitrile** is available in the NIST Chemistry WebBook.[\[2\]](#)

| Database/Source        | m/z (Relative Intensity %)                                                                                                        |
|------------------------|-----------------------------------------------------------------------------------------------------------------------------------|
| NIST Chemistry WebBook | 43 (100%), 55 (35%), 71 (33%), 28 (28%), 27 (23%), 41 (21%), 29 (16%), 68 (12%)                                                   |
| PubChem (Computed)     | Predicted m/z values for various adducts are available, such as $[M+H]^+$ : 112.0757, $[M+Na]^+$ : 134.0576, $[M-H]^-$ : 110.0612 |

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of a molecule by providing information about the chemical environment of its nuclei. While the Spectral Database for Organic Compounds (SDBS) is a primary resource for NMR data, a specific entry for **5-Oxohexanenitrile** was not readily available. However, PubChem indicates the availability of  $^1\text{H}$  and  $^{13}\text{C}$  NMR data, often sourced from repositories like SpectraBase.[\[1\]](#)

### $^1\text{H}$ NMR Spectral Data

| Source                                        | Chemical Shift ( $\delta$ ) ppm | Multiplicity | Integration | Assignment                                     |
|-----------------------------------------------|---------------------------------|--------------|-------------|------------------------------------------------|
| SpectraBase (via PubChem) <a href="#">[1]</a> | -2.5                            | Triplet      | 2H          | $-\text{CH}_2\text{-C=O}$                      |
|                                               | ~2.4                            | Triplet      | 2H          | $-\text{CH}_2\text{-CN}$                       |
|                                               | ~2.1                            | Singlet      | 3H          | $\text{CH}_3\text{-C=O}$                       |
|                                               | ~1.9                            | Quintet      | 2H          | $-\text{CH}_2\text{-CH}_2\text{-CH}_2\text{-}$ |

### $^{13}\text{C}$ NMR Spectral Data

| Source                       | Chemical Shift ( $\delta$ ) ppm                      | Assignment |
|------------------------------|------------------------------------------------------|------------|
| SpectraBase (via PubChem)[1] | ~208                                                 | C=O        |
| ~119                         | CN                                                   |            |
| ~43                          | -CH <sub>2</sub> -C=O                                |            |
| ~30                          | CH <sub>3</sub> -C=O                                 |            |
| ~25                          | -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - |            |
| ~16                          | -CH <sub>2</sub> -CN                                 |            |

## Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the presence of specific functional groups. The NIST Chemistry WebBook provides IR spectral data for **5-Oxohexanenitrile**.[3][4][5]

| Database/Source        | Wavenumber (cm <sup>-1</sup> ) | Assignment  |
|------------------------|--------------------------------|-------------|
| NIST Chemistry WebBook | ~2940                          | C-H stretch |
| ~2250                  | C≡N stretch (nitrile)          |             |
| ~1720                  | C=O stretch (ketone)           |             |
| ~1420                  | C-H bend                       |             |
| ~1360                  | C-H bend                       |             |

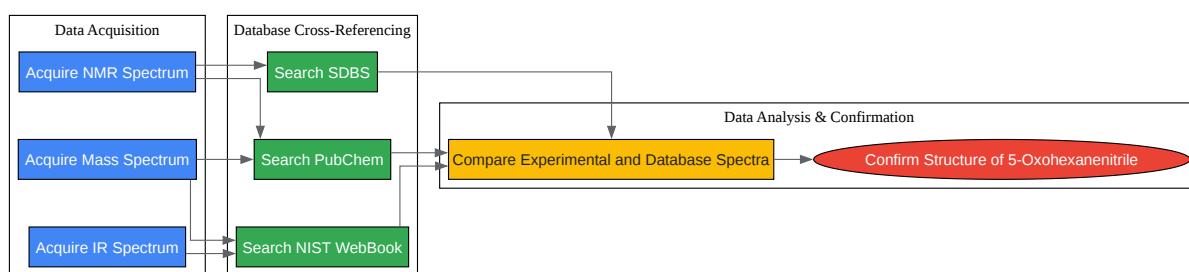
## Experimental Protocols

The following are generalized experimental protocols for the key spectroscopic techniques cited. Specific parameters may vary depending on the instrument and experimental conditions.

## Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)

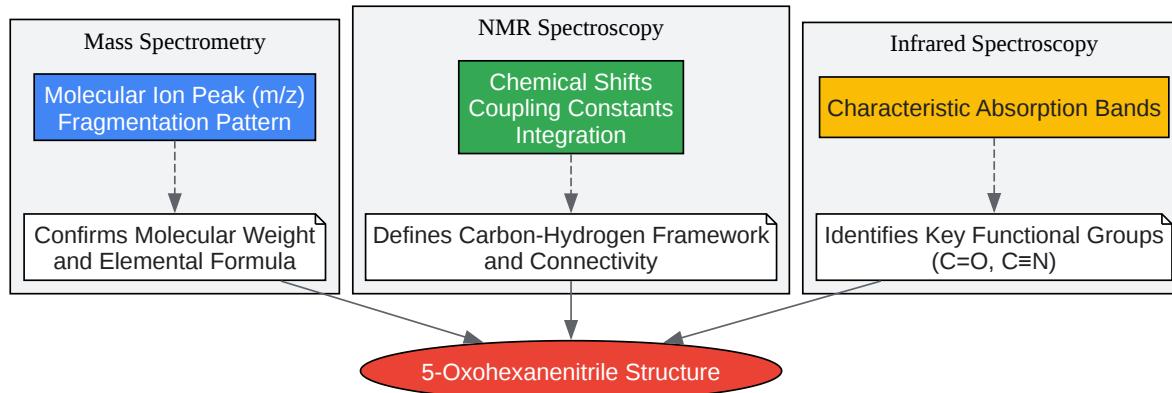
- Sample Preparation: A dilute solution of **5-Oxohexanenitrile** is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
- Injection: A small volume (typically 1  $\mu$ L) of the sample solution is injected into the gas chromatograph (GC).
- Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
- Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy


- Sample Preparation: A small amount of **5-Oxohexanenitrile** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Instrument Setup: The NMR tube is placed in the spectrometer's probe, which is situated within a strong magnetic field. The spectrometer is tuned to the appropriate frequency for the nucleus being observed ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- Data Acquisition: The sample is irradiated with a series of radiofrequency pulses. The nuclei absorb energy and then relax, emitting a signal that is detected by the spectrometer. This free induction decay (FID) signal is recorded over time.
- Data Processing: The FID signal is converted from the time domain to the frequency domain using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or the internal standard.

## Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **5-Oxohexanenitrile**, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared using a solvent that has minimal interference in the IR region of interest (e.g., CCl<sub>4</sub>).[3]
- Background Spectrum: A background spectrum of the empty sample compartment (or the salt plates and solvent) is recorded.
- Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.


## Visualizations

The following diagrams illustrate the workflow for cross-referencing spectral data and the logical relationship between different spectroscopic techniques for structure confirmation.



[Click to download full resolution via product page](#)

Workflow for cross-referencing spectral data with public databases.

[Click to download full resolution via product page](#)

Logical relationship of spectral data for structural confirmation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Hexanenitrile, 5-oxo- | C<sub>6</sub>H<sub>9</sub>NO | CID 82611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Oxohexanenitrile [webbook.nist.gov]
- 3. 5-Oxohexanenitrile [webbook.nist.gov]
- 4. 5-Oxohexanenitrile [webbook.nist.gov]
- 5. 5-Oxohexanenitrile [webbook.nist.gov]

- To cite this document: BenchChem. [Spectral Data Cross-Referencing for 5-Oxohexanenitrile: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084432#cross-referencing-spectral-data-of-5-oxohexanenitrile-with-databases>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)